molecular formula C20H12N4O2 B8196538 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid

4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid

Cat. No.: B8196538
M. Wt: 340.3 g/mol
InChI Key: KMTSPRCZFZYYKS-UHFFFAOYSA-N
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Description

4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid is a complex organic compound with the molecular formula C20H12N4O2 It is a derivative of benzoic acid, featuring an imidazo[4,5-f][1,10]phenanthroline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide. This reaction is often carried out in a green solvent like PEG-400, followed by further reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imidazo[4,5-f][1,10]phenanthroline moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)- involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes and alter their activity, thereby affecting cellular processes. The compound’s imidazo[4,5-f][1,10]phenanthroline moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid is unique due to its specific combination of benzoic acid and imidazo[4,5-f][1,10]phenanthroline moieties. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2/c25-20(26)12-7-5-11(6-8-12)19-23-17-13-3-1-9-21-15(13)16-14(18(17)24-19)4-2-10-22-16/h1-10H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTSPRCZFZYYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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